molecular formula C13H13NO3S B12055870 2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 109000-07-9

2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B12055870
CAS No.: 109000-07-9
M. Wt: 263.31 g/mol
InChI Key: LXJWTEPJMYAFKP-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic compound with a sulfonyl group attached to a bicyclic azabicycloheptene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves a Diels-Alder reaction between a suitable diene and a dienophile. One common method involves the reaction of cyclopentadiene with tosyl cyanide under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]hept-5-en-3-one: A simpler analog without the sulfonyl group, used as a versatile synthetic intermediate.

    3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: Another bicyclic compound with different functional groups, used in medicinal chemistry.

Uniqueness

2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for designing novel molecules with specific properties and functions.

Properties

CAS No.

109000-07-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C13H13NO3S/c1-9-2-6-12(7-3-9)18(16,17)14-11-5-4-10(8-11)13(14)15/h2-7,10-11H,8H2,1H3

InChI Key

LXJWTEPJMYAFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC(C2=O)C=C3

Origin of Product

United States

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